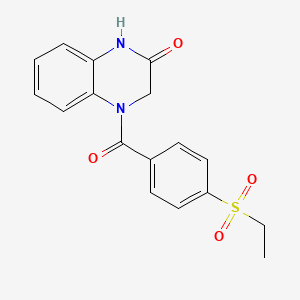

4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-2-24(22,23)13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSAJLNEPKQMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Synthetic Pathways for Functionalization

The ethylsulfonylbenzoyl group at position 4 of the dihydroquinoxalinone scaffold is likely introduced via nucleophilic substitution or sulfonation reactions. For example:

-

Sulfonation of Benzoyl Precursors : A benzoyl chloride intermediate can undergo sulfonation using ethylsulfonyl chloride under Friedel-Crafts conditions, followed by coupling to the dihydroquinoxalinone core .

-

Radical Addition : Photocatalytic radical addition reactions using Ru(bpy)₃Cl₂ (as seen in trifluoromethyl ketone additions to dihydroquinoxalin-2-ones) could theoretically extend to ethylsulfonylbenzoyl groups under blue LED irradiation .

Nucleophilic Substitution

In derivatives of 3,4-dihydroquinoxalin-2(1H)-one, the benzylic position is reactive. For example:

Radical Pathways

Visible-light photocatalysis enables radical coupling at the α-amino position of dihydroquinoxalin-2-ones :

-

Quenching of Ru(bpy)₃Cl₂ : The excited state of Ru(bpy)₃Cl₂ is quenched by dihydroquinoxalin-2-ones, generating radicals that react with electrophiles (e.g., trifluoromethyl ketones). This could be adapted for ethylsulfonylbenzoyl radical addition.

Sulfonyl Group Modifications

Ethylsulfonyl groups are stable under acidic and basic conditions but can participate in:

-

Reduction : LiAlH₄ reduces amide groups in dihydroquinoxalinones to amines (e.g., compound 6 in ), though sulfonyl groups typically remain intact.

-

Oxidation : Further oxidation of ethylsulfonyl to sulfonic acid derivatives is unlikely under standard conditions.

Ring Expansion

Carbon atom insertion reactions (e.g., N-heterocyclic carbene-mediated) can expand the quinoxalinone ring, though this is not directly applicable to the ethylsulfonylbenzoyl substituent .

Biological Activity and Derivatization

Pyrimidine dihydroquinoxalinone derivatives (e.g., compound 12k ) demonstrate potent anticancer activity via tubulin polymerization inhibition . Introducing ethylsulfonylbenzoyl groups may enhance binding affinity to hydrophobic pockets in biological targets.

Experimental Data from Analogues

Stability and Reactivity Considerations

Scientific Research Applications

4-(4-(Ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been extensively modified to optimize biological activity. Below is a comparative analysis of key derivatives, focusing on substituents, synthesis, and functional outcomes.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., sulfonamide in 1f , chloroquinazolinyl in 6a ) exhibit enhanced target affinity compared to electron-rich analogs like 27a and 27b .

- Synthetic Accessibility : Furan- and thiophene-based derivatives (27b , 27a ) are synthesized in high yields (80–93%), whereas sulfonamide-containing compounds (1f ) require multi-step protocols with moderate yields (~50%) .

- Thermal Stability : Higher melting points in 6a (183–184°C) and 1f (239–240°C) correlate with increased polarity from sulfonamide and quinazolinyl groups .

Key Observations :

- Antitumor Potency: Quinazolinyl-substituted derivatives (6a) show nanomolar GI50 values, outperforming earlier leads by 3–6-fold due to lactam ring stabilization .

- COX-2 Selectivity : Sulfonamide-containing 1f exhibits moderate COX-2 inhibition (47.1% at 20 µM), though less potent than celecoxib .

- sGC Activation : Dicarboxylic derivatives (22 ) demonstrate enhanced binding to sGC via hydrophobic and hydrogen-bonding interactions, suggesting the target compound’s ethylsulfonyl group could mimic these effects .

Physicochemical and Drug-Likeness Comparisons

Key Observations :

- Lipophilicity : The ethylsulfonyl group in the target compound may balance LogP between polar (e.g., 1f ) and hydrophobic analogs (e.g., 27a ).

- Metabolic Stability : Ethylsulfonyl groups are less prone to oxidative metabolism than benzyl or thiophene substituents .

Biological Activity

4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the class of 3,4-dihydroquinoxalin-2(1H)-ones. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry. The structure of this compound includes an ethylsulfonyl group attached to a benzoyl moiety, which is further connected to a dihydroquinoxalinone core. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves several steps:

- Formation of Benzoyl Intermediate : The ethylsulfonyl chloride reacts with an appropriate benzene derivative under basic conditions to form the benzoyl intermediate.

- Cyclization : The benzoyl intermediate undergoes cyclization with o-phenylenediamine, facilitated by acidic or basic conditions, leading to the formation of the quinoxaline core.

- Reduction : The quinoxaline structure is reduced to yield the dihydroquinoxaline form.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological evaluation.

Anticancer Properties

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-ones exhibit significant anticancer activity. For instance, compounds within this class have been tested against various cancer cell lines including MCF-7 (breast cancer) and A-549 (lung cancer).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4h | MCF-7 | 6.40 |

| 4b | MCF-7 | 9.32 |

| Doxorubicin | MCF-7 | 3.23 |

In comparative studies, certain derivatives have shown lower IC50 values than Doxorubicin, indicating stronger cytotoxic effects against cancer cells .

The mechanism by which 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Additionally, the quinoxaline core may interact favorably with aromatic residues in target binding sites, enhancing its affinity and specificity for these targets .

Case Studies

Several studies have documented the biological effects of related compounds within the quinoxaline family:

- Antiviral Activity : Quinoxaline derivatives have demonstrated antiviral properties against HIV and other viruses. For example, certain quinoxaline nucleosides have shown inhibitory effects on HIV-1 with EC50 values in the low micromolar range .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how is regioselectivity controlled during cyclocondensation?

- Answer: Regioselectivity in dihydroquinoxalinone synthesis can be controlled using additives like p-TsOH or HOBt/DIC. For example, cyclocondensation of o-phenylenediamines with aroylpyruvates under standardized conditions (DMF, rt, 3 days) yields regioisomers with 72–97% selectivity. Switching between ester or acid derivatives of aroylpyruvates allows predictable regioselectivity tuning . Copper-catalyzed alkynylation with terminal alkynes under aerobic, visible-light conditions provides moderate-to-good yields (33–88%) for functionalized derivatives .

Q. Which analytical techniques are critical for structural confirmation of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one?

- Answer: Use a combination of:

- 1H/13C NMR : To verify proton and carbon environments (e.g., ethylsulfonyl and benzoyl groups) .

- HRMS : For exact molecular weight confirmation .

- X-ray crystallography (SHELXL) : To resolve crystal packing and hydrogen-bonding networks, particularly for resolving regioisomeric ambiguities .

Q. How does the ethylsulfonyl substituent impact solubility and metabolic stability compared to other groups (e.g., methoxy, chloro)?

- Answer: Sulfonyl groups generally enhance aqueous solubility due to polar interactions. In analogues like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, methoxy groups improve lipophilicity, while ethylsulfonyl may balance solubility and metabolic stability. In vivo studies in mice suggest sulfonyl derivatives exhibit moderate stability, requiring further optimization via prodrug strategies or formulation .

Advanced Research Questions

Q. What mechanistic insights explain the antitumor activity of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in vascular disruption?

- Answer: Analogues with the 3,4-dihydroquinoxalin-2(1H)-one scaffold disrupt tubulin polymerization, inducing G2/M phase arrest (similar to combretastatin A-4). Immunohistochemistry of xenograft tumors shows apoptosis induction and vasculature collapse via endothelial cell targeting. The ethylsulfonyl group may enhance binding to β-tubulin’s colchicine site, though crystallographic validation is needed .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiproliferative potency?

- Answer: Key modifications include:

- Quinazoline ring substitution : 2-Methyl or 2-chloro groups on quinazoline improve GI50 values to sub-nanomolar levels (e.g., 0.53–2.01 nM for 6a) .

- Lactam C-ring : Retaining the 3,4-dihydropyrazin-2(1H)-one moiety enhances activity 3–6-fold compared to piperidine analogues .

- Alkynylation : Copper-catalyzed addition of terminal alkynes increases diversity for SAR exploration .

Q. What in vivo models validate the efficacy of this compound, and what dosing parameters are critical?

- Answer: In murine xenograft models, analogues like compound 2 (1.0 mg/kg) achieve 62% tumor growth inhibition without toxicity. Key parameters:

- Dosing frequency : Intermittent dosing to mitigate vascular toxicity.

- Pharmacokinetics : Monitor bioavailability and half-life using LC-MS/MS.

- Biomarkers : Assess tumor hypoxia (HIF-1α) and microvessel density (CD31) post-treatment .

Q. What strategies address low yields in copper-catalyzed alkynylation reactions for 3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Answer: Optimize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.